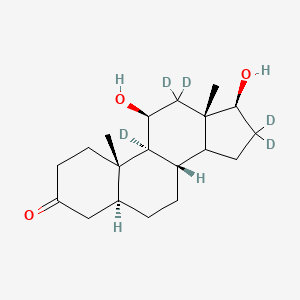
5|A-Androst-11|A,17|A-diol-3-one-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5|A-Androst-11|A,17|A-diol-3-one-d5 is a synthetic steroid compound that is often used in scientific research. It is a deuterated form of 5|A-Androst-11|A,17|A-diol-3-one, meaning that it contains deuterium atoms instead of hydrogen atoms. This modification can be useful in various types of research, including metabolic studies and the investigation of biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5|A-Androst-11|A,17|A-diol-3-one-d5 typically involves the introduction of deuterium atoms into the steroid structure. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents. The specific reaction conditions can vary, but they often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5|A-Androst-11|A,17|A-diol-3-one-d5 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other steroid derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5|A-Androst-11|A,17|A-diol-3-one-d5 has a wide range of applications in scientific research:
Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical properties.
Biology: The compound can be used to investigate metabolic pathways and enzyme activities.
Medicine: Research involving this compound can provide insights into steroid hormone functions and potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5|A-Androst-11|A,17|A-diol-3-one-d5 involves its interaction with various molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and influence gene expression. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, providing unique insights into its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol: A related compound with similar steroid structure but without deuterium substitution.
Androstanediol: Another steroid compound with different functional groups and biological activities.
Androstenedione: A precursor to testosterone and other androgens, with distinct chemical properties.
Uniqueness
5|A-Androst-11|A,17|A-diol-3-one-d5 is unique due to its deuterium substitution, which can provide valuable information in research settings. This modification can affect the compound’s chemical reactivity, metabolic pathways, and biological activities, making it a useful tool for studying various scientific phenomena.
Propriétés
Formule moléculaire |
C19H30O3 |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,11S,13S,17S)-9,12,12,16,16-pentadeuterio-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,11,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13-,14?,15-,16-,17+,18-,19-/m0/s1/i6D2,10D2,17D |
Clé InChI |
WARJRVLSUJRZKT-QREWSDOCSA-N |
SMILES isomérique |
[2H][C@]12[C@@H](CC[C@@H]3[C@@]1(CCC(=O)C3)C)C4CC([C@@H]([C@]4(C([C@@H]2O)([2H])[2H])C)O)([2H])[2H] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)

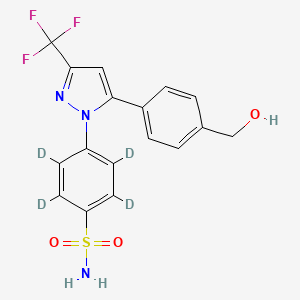


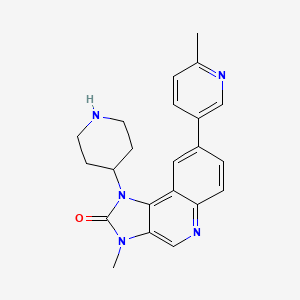
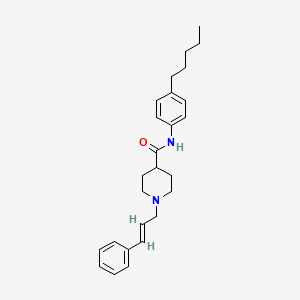
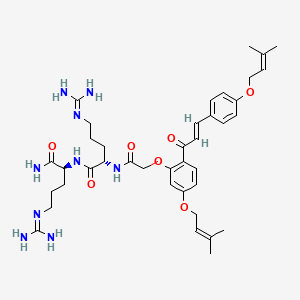
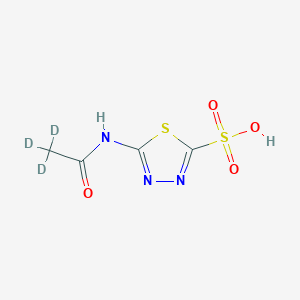
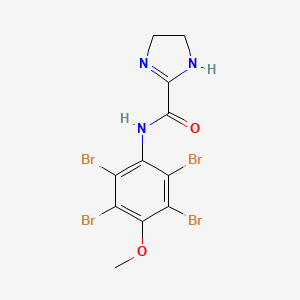

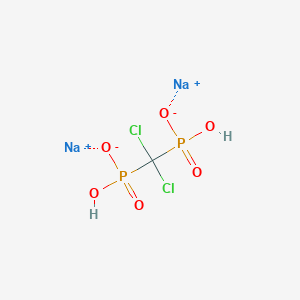
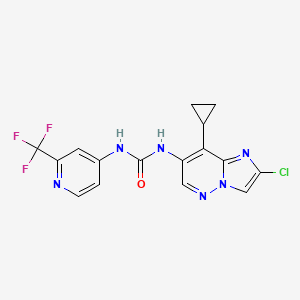
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
